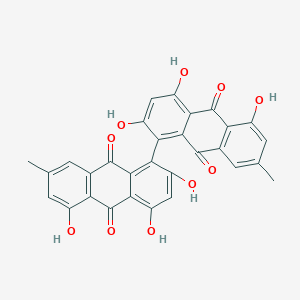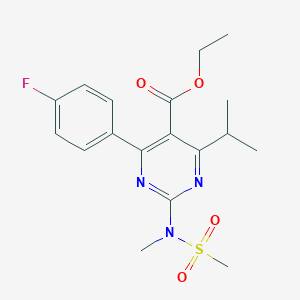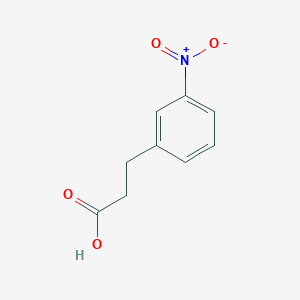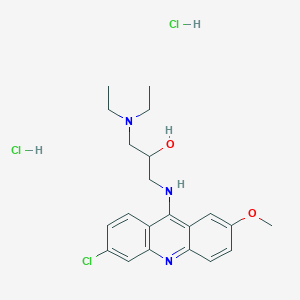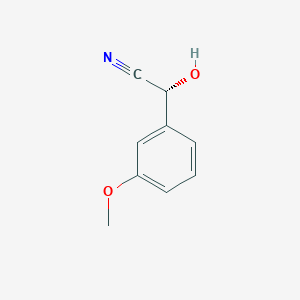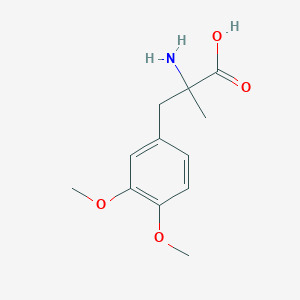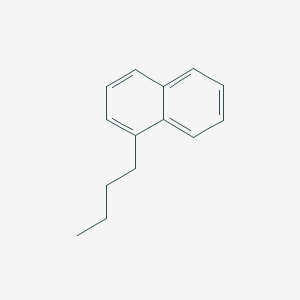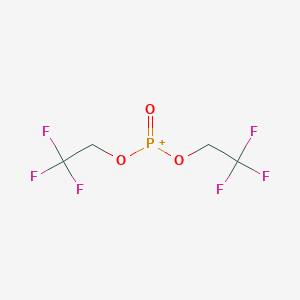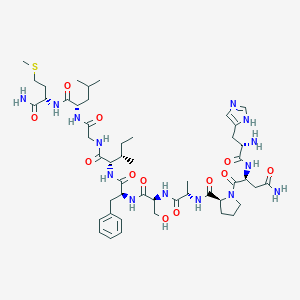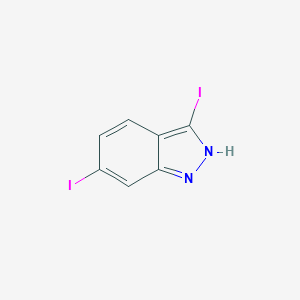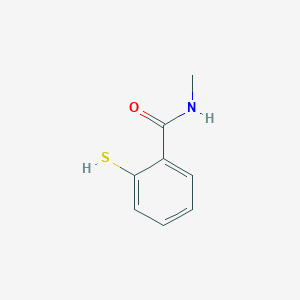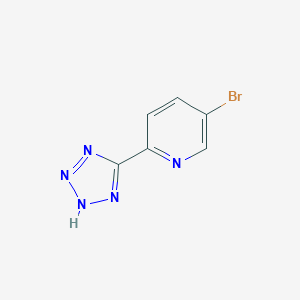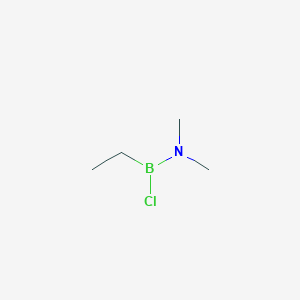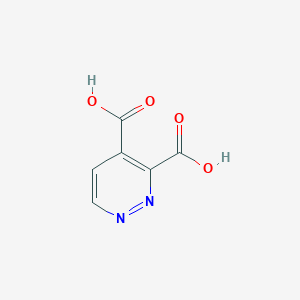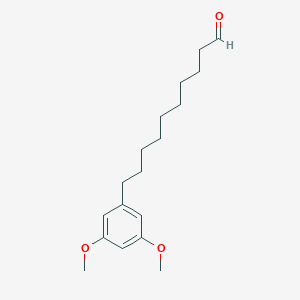
10-(3,5-Dimethoxyphenyl)decanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(3,5-Dimethoxyphenyl)decanal, also known as DMDD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMDD belongs to the class of compounds known as synthetic psychoactive substances, which are designed to mimic the effects of natural psychoactive compounds such as serotonin, dopamine, and norepinephrine.
Wirkmechanismus
The mechanism of action of 10-(3,5-Dimethoxyphenyl)decanal is complex and not fully understood. However, it is believed that 10-(3,5-Dimethoxyphenyl)decanal acts primarily by inhibiting the reuptake of serotonin, dopamine, and norepinephrine. This results in an increase in the levels of these neurotransmitters in the brain, which can lead to a range of physiological and psychological effects.
Biochemische Und Physiologische Effekte
10-(3,5-Dimethoxyphenyl)decanal has been shown to have a range of biochemical and physiological effects. Some of the most notable effects include increased heart rate, increased blood pressure, and increased body temperature. 10-(3,5-Dimethoxyphenyl)decanal has also been shown to have effects on mood and behavior, including increased feelings of happiness, euphoria, and sociability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 10-(3,5-Dimethoxyphenyl)decanal in lab experiments is its ability to mimic the effects of natural psychoactive compounds. This makes it a useful tool for investigating the mechanisms of action of these compounds and their potential therapeutic applications. However, 10-(3,5-Dimethoxyphenyl)decanal also has limitations, including its potential for toxicity and its ability to produce unwanted side effects.
Zukünftige Richtungen
There are several potential future directions for research on 10-(3,5-Dimethoxyphenyl)decanal. One area of interest is the development of more potent and selective 10-(3,5-Dimethoxyphenyl)decanal analogs that can be used for specific therapeutic applications. Another area of interest is the investigation of 10-(3,5-Dimethoxyphenyl)decanal’s potential applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanisms of action of 10-(3,5-Dimethoxyphenyl)decanal and its potential for toxicity and side effects.
Conclusion:
In conclusion, 10-(3,5-Dimethoxyphenyl)decanal is a synthetic compound that has been extensively studied for its potential applications in scientific research. 10-(3,5-Dimethoxyphenyl)decanal has been shown to have a wide range of effects on the central nervous system, including its ability to mimic the effects of natural psychoactive compounds. While 10-(3,5-Dimethoxyphenyl)decanal has potential advantages for lab experiments, it also has limitations and potential for toxicity and side effects. Further research is needed to fully understand the mechanisms of action of 10-(3,5-Dimethoxyphenyl)decanal and its potential therapeutic applications.
Synthesemethoden
The synthesis of 10-(3,5-Dimethoxyphenyl)decanal is a multi-step process that involves the use of several chemical reagents. The first step in the synthesis involves the reaction of 3,5-dimethoxybenzaldehyde with decanal in the presence of a Lewis acid catalyst. This reaction results in the formation of the intermediate compound, 3,5-dimethoxyphenyldecanal. The intermediate is then subjected to a second reaction with a reducing agent such as sodium borohydride or lithium aluminum hydride, which results in the formation of 10-(3,5-Dimethoxyphenyl)decanal.
Wissenschaftliche Forschungsanwendungen
10-(3,5-Dimethoxyphenyl)decanal has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where 10-(3,5-Dimethoxyphenyl)decanal has been shown to have a wide range of effects on the central nervous system. 10-(3,5-Dimethoxyphenyl)decanal has been shown to act as a potent inhibitor of serotonin reuptake, which has led to investigations into its potential use as an antidepressant.
Eigenschaften
CAS-Nummer |
137786-97-1 |
|---|---|
Produktname |
10-(3,5-Dimethoxyphenyl)decanal |
Molekularformel |
C18H28O3 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
10-(3,5-dimethoxyphenyl)decanal |
InChI |
InChI=1S/C18H28O3/c1-20-17-13-16(14-18(15-17)21-2)11-9-7-5-3-4-6-8-10-12-19/h12-15H,3-11H2,1-2H3 |
InChI-Schlüssel |
DPXPJWKXRMCJML-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)CCCCCCCCCC=O)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1)CCCCCCCCCC=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



